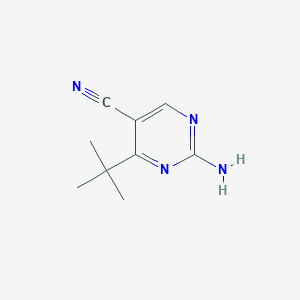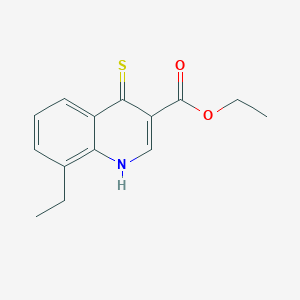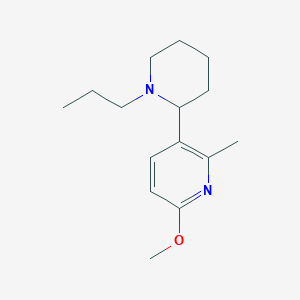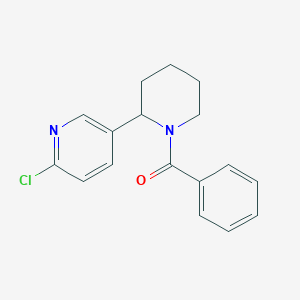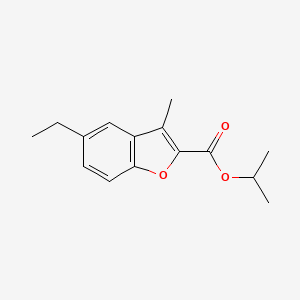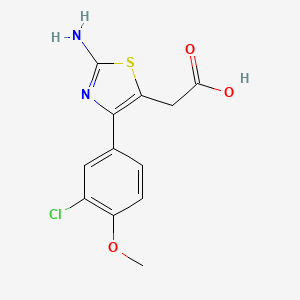
2-(2-Amino-4-(3-chloro-4-methoxyphenyl)thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2-amino-4-(3-chloro-4-méthoxyphényl)thiazol-5-yl)acétique est un composé organique hétérocyclique appartenant à la famille des thiazoles. Les thiazoles sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antifongiques, anti-inflammatoires et antitumorales . Ce composé, avec sa structure unique, a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(2-amino-4-(3-chloro-4-méthoxyphényl)thiazol-5-yl)acétique implique généralement la réaction d'aminonitrile avec des sels et des esters de dithioacides, d'oxysulfure de carbone, de sulfure de carbone et d'isothiocyanates . Les conditions de réaction impliquent souvent l'utilisation de solvants secs tels que le dichlorométhane et de catalyseurs comme la lutidine et le tétrafluoroborate de 2-(1H-benzotriazol-1-yl)-1,1,3,3-tétraméthylammonium (TBTU) .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des laboratoires, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(2-amino-4-(3-chloro-4-méthoxyphényl)thiazol-5-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur le cycle thiazole.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogènes, agents alkylants et nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
L’acide 2-(2-amino-4-(3-chloro-4-méthoxyphényl)thiazol-5-yl)acétique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential antimicrobial and antifungal properties.
Médecine : Explored for its anti-inflammatory and antitumor activities.
Industrie : Utilized in the development of biocides, fungicides, and dyes.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-amino-4-(3-chloro-4-méthoxyphényl)thiazol-5-yl)acétique implique son interaction avec diverses cibles moléculaires et voies. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, conduisant à l'inhibition ou à l'activation de processus biologiques spécifiques. Par exemple, il peut inhiber la croissance microbienne en interférant avec la synthèse de la paroi cellulaire ou la fonction des protéines .
Applications De Recherche Scientifique
2-(2-Amino-4-(3-chloro-4-methoxyphenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of biocides, fungicides, and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4-(3-chloro-4-methoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole : Un médicament antimicrobien avec une structure thiazole similaire.
Ritonavir : Un médicament antirétroviral contenant un cycle thiazole.
Abafungin : Un médicament antifongique avec un groupement thiazole.
Unicité
L’acide 2-(2-amino-4-(3-chloro-4-méthoxyphényl)thiazol-5-yl)acétique est unique en raison de ses substituants spécifiques, qui confèrent des activités biologiques et une réactivité chimique distinctes. La présence des groupes amino, chloro et méthoxy sur le cycle phényle améliore son potentiel pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C12H11ClN2O3S |
|---|---|
Poids moléculaire |
298.75 g/mol |
Nom IUPAC |
2-[2-amino-4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-8-3-2-6(4-7(8)13)11-9(5-10(16)17)19-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17) |
Clé InChI |
WSFWMKPWYQGYNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




